N-[1-(2-chlorophenyl)ethyl]cyclopropanamine
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Overview
Description
Preparation Methods
The synthesis of N-[1-(2-chlorophenyl)ethyl]cyclopropanamine typically involves the reaction of 2-chlorophenylacetonitrile with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine can be compared with other similar compounds, such as:
N-[1-(2-chlorophenyl)ethyl]cyclopropanecarboxamide: This compound has a similar structure but contains a carboxamide group instead of an amine group.
N-[1-(2-chlorophenyl)ethyl]cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of an amine group.
N-[1-(2-chlorophenyl)ethyl]cyclopropanemethanol: This compound contains a hydroxyl group instead of an amine group.
This compound is unique due to its specific amine group, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropanamine moiety attached to an ethyl group, which is further substituted with a 2-chlorophenyl group. This specific chlorophenyl substitution pattern is crucial as it influences the compound's pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C11H14ClN |
Molecular Weight | 195.69 g/mol |
CAS Number | 897948-52-6 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially influencing pathways related to neurological disorders.
Key Mechanisms:
- Receptor Interaction: The chlorophenyl group enhances binding affinity to specific receptors, which may lead to modulation of biological pathways.
- Protein Interactions: In proteomics, the compound has been utilized to study protein interactions, acting as a probe in affinity chromatography.
Applications in Research
This compound has diverse applications across various fields:
- Proteomics: Used to investigate protein interactions and functions, leading to the identification of novel protein-protein interactions that can inform drug target discovery.
- Analytical Chemistry: Serves as a standard or reagent in chromatography and mass spectrometry.
- Synthetic Chemistry: Acts as a building block for synthesizing complex organic molecules through various chemical reactions.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Neuropharmacological Studies:
- Research indicated that compounds similar to this compound exhibit potential neuroprotective effects. These findings suggest that the compound could be further explored for therapeutic applications in neurodegenerative diseases.
- Cell-Based Assays:
-
Comparative Analysis:
- A comparative study involving structurally similar compounds highlighted the unique properties of this compound. Variations in biological activity were observed, underscoring the importance of chlorophenyl substitution in determining pharmacological effects.
Properties
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWLXYGPGGEOBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.